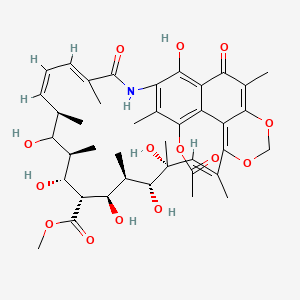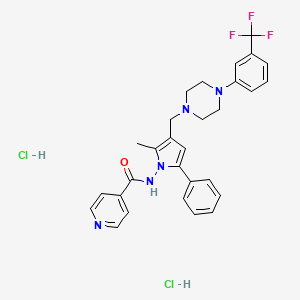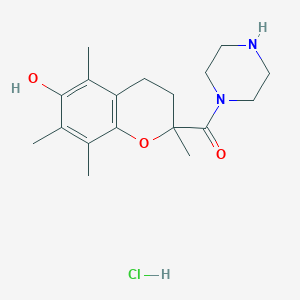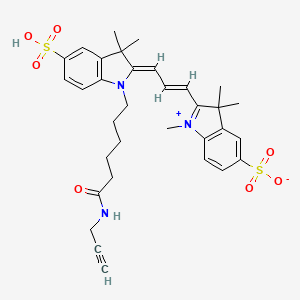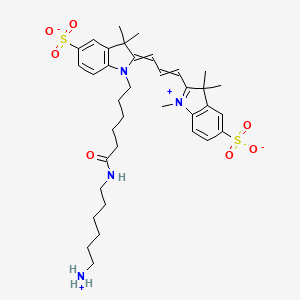
N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide
Vue d'ensemble
Description
TAI-95 is an inhibitor of highly expressed cancer protein 1 (Hec1).
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structure : Research by Böck et al. (2021) on similar thiazole compounds has revealed insights into the molecular structure, protonation sites, and hydrogen bonding patterns. Such studies are essential for understanding the chemical properties and potential applications of compounds like N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (Böck et al., 2021).
Antifungal Applications : Jafar et al. (2017) investigated the antifungal effects of 4-methoxy-N, N-dimethylpyrimidin derivatives containing a heterocyclic compound, demonstrating the potential for these compounds in antifungal applications. This could imply similar utilities for N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (Jafar et al., 2017).
Synthesis and Structural Insights : Sápi et al. (1997) conducted research on the synthesis and base-catalyzed ring transformation of similar thiazole compounds, providing valuable information on the synthesis methods and structural transformations of such compounds (Sápi et al., 1997).
Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and evaluated their anticancer and antiviral activities. This research highlights the potential of thiazole derivatives in developing treatments for cancer and viral infections (Havrylyuk et al., 2013).
5-Lipoxygenase Inhibitors : Crawley et al. (1992) explored the methoxytetrahydropyrans series of 5-lipoxygenase inhibitors, showing the potential of thiazole derivatives in the treatment of inflammatory conditions (Crawley et al., 1992).
Analgesic Agents : Research by Saravanan et al. (2011) on novel thiazole derivatives, including their synthesis and analgesic activities, sheds light on the potential use of such compounds in pain management (Saravanan et al., 2011).
Antimicrobial Activities : Another study by Saravanan et al. (2010) focused on the synthesis of novel thiazole derivatives and their antimicrobial activities, indicating the potential of these compounds in combating various microbial infections (Saravanan et al., 2010).
Propriétés
IUPAC Name |
N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICECVTFTHRPNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


